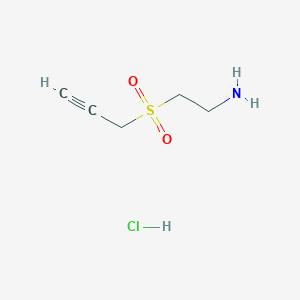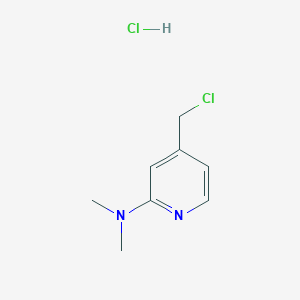![molecular formula C9H8Cl2N2S B1377723 3-[2-(Chloromethyl)-1,3-thiazol-4-yl]pyridine hydrochloride CAS No. 1375473-04-3](/img/structure/B1377723.png)
3-[2-(Chloromethyl)-1,3-thiazol-4-yl]pyridine hydrochloride
Descripción general
Descripción
“3-[2-(Chloromethyl)-1,3-thiazol-4-yl]pyridine hydrochloride” is a chemical compound with the CAS Number: 1375473-04-3 . It has a molecular weight of 247.15 . The compound appears as a powder .
Synthesis Analysis
The synthesis of this compound involves several steps . The process starts with 3-methylpyridine as a raw material, which is oxidized into 3-picolinic acid with potassium permanganate . The 3-picolinic acid then reacts with methanol to produce methyl pyridine-3-carboxylate . This is then reduced to 3-pyridinemethanol . Finally, the 3-pyridinemethanol reacts with thionyl chloride to produce the target product, namely, 3- (chloromethyl)pyridine hydrochloride .Molecular Structure Analysis
The IUPAC name for this compound is 3- [2- (chloromethyl)-1,3-thiazol-4-yl]pyridine hydrochloride . The InChI code is 1S/C9H7ClN2S.ClH/c10-4-9-12-8 (6-13-9)7-2-1-3-11-5-7;/h1-3,5-6H,4H2;1H .Physical And Chemical Properties Analysis
This compound is a powder with a molecular weight of 247.15 . It is stored at room temperature .Aplicaciones Científicas De Investigación
Application in Magnetic Resonance Imaging (MRI)
- Field : Medical Imaging
- Summary : 2-(Chloromethyl)pyridine hydrochloride has been used in the synthesis of Gd3+ diethylenetriaminepentaacetic acid bisamide complex, a Zn2±sensitive magnetic resonance imaging contrast agent .
- Results : The resulting Gd3+ diethylenetriaminepentaacetic acid bisamide complex is sensitive to Zn2+, making it useful in MRI applications .
Application in Alkylation
- Field : Organic Chemistry
- Summary : 2-(Chloromethyl)pyridine hydrochloride has been used as a reagent in base catalyzed alkylation of p-tert-butylcalix arene .
- Results : The resulting product is p-tert-butylcalix arene, which has various applications in organic chemistry .
Potential Application in Triazole Synthesis
- Field : Organic Chemistry
- Summary : Triazoles and their derivatives have significant biological properties including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities . They are also important in organocatalysis, agrochemicals, and materials science . Thus, they have a broad range of therapeutic applications with ever-widening future scope across scientific disciplines .
- Results : The resulting triazoles and their derivatives have various applications in organic chemistry .
Potential Application in Polymer Synthesis
- Field : Polymer Chemistry
- Summary : Heterocyclic polymers (HCPs) have many interesting applications such as water treatment, gas storage, super-capacitors, sensing, catalysis, drug delivery and chromatographic separations .
- Results : The resulting HCPs have various applications in polymer chemistry .
Potential Application in Drug Synthesis
- Field : Pharmaceutical Chemistry
- Summary : Triazoles and their derivatives have significant biological properties including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities . These are also important in organocatalysis, agrochemicals, and materials science . Thus, they have a broad range of therapeutic applications with ever-widening future scope across scientific disciplines .
- Results : The resulting triazoles and their derivatives have various applications in pharmaceutical chemistry .
Potential Application in Environmental Solutions
- Field : Environmental Science
- Summary : Heterocyclic polymers (HCPs) have many interesting applications such as water treatment, gas storage, super-capacitors, sensing, catalysis, drug delivery and chromatographic separations .
- Results : The resulting HCPs have various applications in environmental science .
Safety And Hazards
The compound has been assigned the GHS05 and GHS07 pictograms, indicating that it is corrosive and harmful . The hazard statements associated with it are H302, H315, H318, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
Propiedades
IUPAC Name |
2-(chloromethyl)-4-pyridin-3-yl-1,3-thiazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2S.ClH/c10-4-9-12-8(6-13-9)7-2-1-3-11-5-7;/h1-3,5-6H,4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNWRHFUQRUBOJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CSC(=N2)CCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-(Chloromethyl)-1,3-thiazol-4-yl]pyridine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




methanol](/img/structure/B1377642.png)

![3-Propyl-1-[3-(trifluoromethyl)phenyl]piperazine hydrochloride](/img/structure/B1377644.png)
![7-Bromo-1H-pyrido[2,3-b][1,4]thiazin-2-one](/img/structure/B1377647.png)
![1-[(Acetylsulfanyl)methyl]cyclopentane-1-carbonitrile](/img/structure/B1377652.png)
![3-[4-cyclopentyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]propan-1-amine hydroiodide](/img/structure/B1377654.png)


![2-[(2,2,3,3-Tetrafluoropropyl)sulfanyl]-1,4,5,6-tetrahydropyrimidine; trifluoromethanesulfonic acid](/img/structure/B1377658.png)
methanol](/img/structure/B1377659.png)


![5-Azetidin-3-yl-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole hydrochloride](/img/structure/B1377663.png)